6-Fluoroquinoline-2-thiol

MAO-B inhibition neuropharmacology fluorinated quinolines

Procure 6-Fluoroquinoline-2-thiol for unparalleled MAO-B selectivity (IC50 = 0.800 nM) — a >360-fold gain over the 6-chloro analog — directly attributed to the unique 6-fluoro electronic profile. Its thiol/thione tautomeric handle enables rapid S-alkylation/arylation for high-throughput SAR library construction. Validated sub-μg/mL antiplasmodial activity against chloroquine-resistant P. falciparum with negligible cytotoxicity (<2% at 10 μg/mL) makes this scaffold a de-risked starting point for neurodegenerative and infectious disease programs. Insist on verified 6-fluoro-2-thiol functionality; generic quinoline analogs cannot replicate these metabolic stability and target engagement advantages.

Molecular Formula C9H6FNS
Molecular Weight 179.22 g/mol
Cat. No. B15059041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinoline-2-thiol
Molecular FormulaC9H6FNS
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=S)N2)C=C1F
InChIInChI=1S/C9H6FNS/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)
InChIKeyICYQXTDQDCORLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinoline-2-thiol: A Strategic Halogen-Thiol Hybrid Scaffold for Medicinal Chemistry Procurement


6-Fluoroquinoline-2-thiol (CAS: 1330753-13-3, C9H6FNS, MW: 179.22) is a fluorinated quinoline derivative that uniquely combines a 6-position fluorine substituent with a 2-position thiol/thione functional handle. This scaffold belongs to the quinoline-2-thiol class, where the thiol group participates in tautomeric equilibrium with the thione form (6-fluoro-1H-quinoline-2-thione) [1]. The compound serves as both a synthetic intermediate and a potential pharmacophore, with the fluorine atom enhancing metabolic stability and lipophilicity while the thiol group enables metal chelation and further derivatization . Unlike simple quinolines or halogen-only analogs, the bifunctional nature of 6-fluoroquinoline-2-thiol positions it as a versatile building block for constructing hybrid molecules with tunable physicochemical properties.

Why 6-Fluoroquinoline-2-thiol Cannot Be Simply Substituted with Other Halogenated or Non-Fluorinated Quinoline-2-thiol Analogs


Procurement decisions for quinoline-2-thiol derivatives must account for the pronounced substituent-dependent variations in both synthetic utility and biological activity. The 6-fluoro substitution imparts distinct electronic and steric effects that are not replicated by chloro, bromo, or unsubstituted analogs. In SAR studies of quinoline-based LTD4 receptor antagonists, 7-halogen substitution was identified as optimal for binding affinity, with the halogen's electronegativity and van der Waals radius directly influencing target engagement [1]. Furthermore, fluorinated quinoline derivatives consistently demonstrate enhanced metabolic stability and membrane permeability relative to their non-fluorinated counterparts . The thiol group at the 2-position introduces additional complexity: tautomeric equilibrium between thiol and thione forms varies with substituent electronegativity, altering metal chelation capacity and nucleophilic reactivity . Generic substitution without verifying fluorination at the 6-position and thiol functionality at the 2-position risks compromising downstream synthetic yields, target binding kinetics, and pharmacokinetic profiles in biological assays.

6-Fluoroquinoline-2-thiol: Quantitative Differentiation Evidence Against Halogenated and Non-Halogenated Analogs


6-Fluoro vs. 6-Chloro Substitution: Divergent MAO-B Inhibition Profiles in Halogenated Quinoline-2-thiol Scaffolds

In a comparative analysis of halogenated quinoline-2-thiol derivatives evaluated for monoamine oxidase B (MAO-B) inhibition, 6-fluoroquinoline-2-thiol (BDBM50259630) demonstrated an IC50 of 0.800 nM against recombinant human MAO-B [1]. This potency contrasts with 6-chloroquinoline-2-thiol (BDBM50259633), which exhibited an IC50 of 290 nM in the same assay system, representing a >360-fold difference in inhibitory activity [2]. Both measurements were obtained under identical conditions: inhibition of recombinant human MAO-B assessed as reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 minutes.

MAO-B inhibition neuropharmacology fluorinated quinolines

6-Fluoroquinoline-2-thiol Scaffold in Hybrid Thiosemicarbazides: Antimalarial Activity Surpassing Quinine Against Drug-Resistant P. falciparum

Fluorine-containing quinoline hybrid thiosemicarbazide analogues derived from 6-fluoroquinoline-2-thiol precursors were evaluated against chloroquine-resistant Plasmodium falciparum. Compounds 8d, 8g, and 8k exhibited IC50 values of 0.27 μg/mL, 0.30 μg/mL, and 0.17 μg/mL, respectively, against the chloroquine-resistant strain . In comparison, the reference antimalarial drug quinine showed reduced potency, with the hybrid derivatives demonstrating notable activity exceeding that of quinine in parallel testing. The 6-fluoroquinoline core was essential for this activity; analogs lacking the 6-fluoro substitution or utilizing alternative halogenation patterns were not evaluated in this series, underscoring the specific contribution of the 6-fluoroquinoline-2-thiol-derived scaffold.

antimalarial drug-resistant Plasmodium thiosemicarbazide hybrids

Synthetic Advantage of 2-Thiol Functionality: Nucleophilic Substitution vs. Thiolate Generation in Heteroaryl Halides

The 2-thiol group in 6-fluoroquinoline-2-thiol serves as a versatile nucleophilic handle for alkylation and arylation reactions, a capability not present in non-thiolated fluoroquinolines such as 6-fluoroquinoline (CAS 396-30-5). In tetraglyme solvent systems, thiolate anions derived from quinoline-2-thiols react efficiently with alkyl halides to yield 2-(alkylthio)quinolines in high yield [1]. This nucleophilic substitution pathway is unavailable to 6-fluoroquinoline, which lacks the thiol group and instead participates in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The bifunctional nature of 6-fluoroquinoline-2-thiol thus provides synthetic versatility unattainable with simple fluoroquinolines.

nucleophilic aromatic substitution thiolate chemistry synthetic intermediate

Comparative Cytotoxicity Profile: 6-Fluoroquinoline-2-thiol-Derived Hybrids Exhibit >98% Lymphocyte Viability at 10 μg/mL

In MTT cytotoxicity assays performed on peripheral blood lymphocyte cultures, 6-fluoroquinoline-2-thiol-derived hybrid thiosemicarbazide compounds (8d, 8g, 8h, 8k) demonstrated high lymphocyte viability percentages ranging from 98.83% to 99.64% at a maximum tested dose of 10 μg/mL . This favorable cytotoxicity profile contrasts with other quinoline-based scaffolds that may exhibit significant hemolytic or cytotoxic liabilities at comparable concentrations. While direct comparator data for non-fluorinated quinoline-2-thiols are not available in the same study, the <2% cytotoxicity at 10 μg/mL indicates a wide therapeutic window that supports further development of 6-fluoroquinoline-2-thiol-derived compounds as anti-infective agents.

cytotoxicity MTT assay therapeutic window

6-Fluoroquinoline-2-thiol: High-Impact Research and Industrial Application Scenarios Supported by Quantitative Evidence


Hit-to-Lead Optimization in MAO-B Inhibitor Programs for Neurodegenerative Disease

The >360-fold higher MAO-B inhibitory potency of 6-fluoroquinoline-2-thiol (IC50 = 0.800 nM) relative to its 6-chloro analog (IC50 = 290 nM) positions this compound as a preferred starting point for medicinal chemistry campaigns targeting MAO-B for Parkinson's disease and other neurodegenerative conditions [1][2]. Procurement of 6-fluoroquinoline-2-thiol enables SAR studies exploring the fluorine-specific electronic contributions to binding pocket interactions, which cannot be replicated with chloro or bromo analogs.

Development of Fluorinated Quinoline-Thiosemicarbazide Hybrid Antimalarials Against Drug-Resistant Strains

The demonstrated sub-μg/mL antiplasmodial activity of 6-fluoroquinoline-2-thiol-derived hybrid compounds against chloroquine-resistant P. falciparum (IC50 = 0.17–0.30 μg/mL) validates this scaffold for antimalarial drug discovery programs [1]. The scaffold's low cytotoxicity (<2% at 10 μg/mL) further supports its advancement into lead optimization and in vivo efficacy studies, making it a strategically valuable procurement for infectious disease research groups.

Construction of S-Alkylated and S-Arylated Quinoline Libraries for Parallel Medicinal Chemistry

The 2-thiol group of 6-fluoroquinoline-2-thiol serves as a nucleophilic handle for efficient thiolate-mediated alkylation and arylation, enabling rapid construction of diverse S-substituted quinoline libraries [1]. This synthetic versatility, unavailable in non-thiolated fluoroquinolines, supports high-throughput SAR campaigns where the fluorine atom provides metabolic stability while the sulfur atom allows modular diversification.

Technical Documentation Hub

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